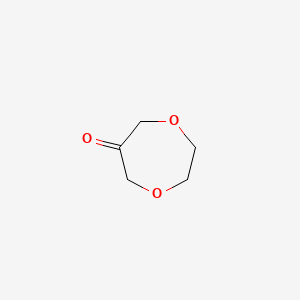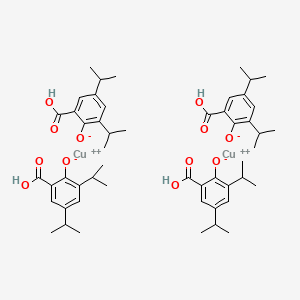
Cyclohexanecarboxylic Acid Methyl Ester-d11
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclohexanecarboxylic Acid Methyl Ester-d11 is a deuterated compound, which means that it contains deuterium, a stable isotope of hydrogen. This compound is often used in various scientific research applications due to its unique properties. The molecular formula of this compound is C8H3D11O2, and it is a derivative of cyclohexanecarboxylic acid.
準備方法
Synthetic Routes and Reaction Conditions
Cyclohexanecarboxylic Acid Methyl Ester-d11 can be synthesized through the esterification of cyclohexanecarboxylic acid with methanol-d4 (deuterated methanol). The reaction typically requires an acid catalyst such as sulfuric acid or hydrochloric acid to proceed efficiently. The reaction conditions often involve refluxing the reactants to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the deuterated methanol used in the reaction is often produced through the catalytic exchange of hydrogen with deuterium in methanol.
化学反応の分析
Types of Reactions
Cyclohexanecarboxylic Acid Methyl Ester-d11 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclohexanecarboxylic acid.
Reduction: It can be reduced to form cyclohexanemethanol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Cyclohexanecarboxylic acid.
Reduction: Cyclohexanemethanol.
Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used.
科学的研究の応用
Cyclohexanecarboxylic Acid Methyl Ester-d11 is used in a wide range of scientific research applications:
Chemistry: It is used as a deuterated solvent in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and dynamics.
Biology: The compound is used in metabolic studies to trace the incorporation of deuterium into biological molecules.
Medicine: It is used in pharmacokinetic studies to understand the metabolism and distribution of drugs.
Industry: The compound is used in the synthesis of deuterated compounds for various industrial applications, including the production of specialty chemicals and materials.
作用機序
The mechanism of action of Cyclohexanecarboxylic Acid Methyl Ester-d11 involves its interaction with molecular targets through its ester functional group. The deuterium atoms in the compound can influence reaction kinetics and pathways due to the isotope effect, which can alter the rate of chemical reactions. This makes the compound valuable in studying reaction mechanisms and pathways in both chemical and biological systems.
類似化合物との比較
Similar Compounds
Cyclohexanecarboxylic Acid Methyl Ester: The non-deuterated version of the compound.
Cyclohexanecarboxylic Acid Ethyl Ester: An ester derivative with an ethyl group instead of a methyl group.
Cyclohexanecarboxylic Acid: The parent carboxylic acid without the ester group.
Uniqueness
Cyclohexanecarboxylic Acid Methyl Ester-d11 is unique due to the presence of deuterium atoms, which provide distinct advantages in research applications. The deuterium atoms can be detected using NMR spectroscopy, allowing for detailed studies of molecular structures and dynamics. Additionally, the isotope effect can be leveraged to study reaction mechanisms and pathways, making this compound a valuable tool in both chemical and biological research.
特性
IUPAC Name |
methyl 1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexane-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-10-8(9)7-5-3-2-4-6-7/h7H,2-6H2,1H3/i2D2,3D2,4D2,5D2,6D2,7D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQWPRMPSCMSAJU-QQQWEMTMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCCC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(C(C(C(C1([2H])[2H])([2H])[2H])([2H])C(=O)OC)([2H])[2H])([2H])[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,3',4,5',6-Pentakis(dihydrogen phosphate)[1,1'-biphenyl]-2,3',4,5',6-pentol](/img/new.no-structure.jpg)

![N2-[5-[1-(3,4-Dichlorophenyl)-5-(4-fluorophenyl)-1H-pyrazol-3-yl]-2-pyridinyl]-N1,N1-bis(1-methylethyl)-1,2-ethanediamine](/img/structure/B569425.png)
![[(2R,3S,5R)-5-[2-Amino-7-[(3R,4R,5R,7S)-4-hydroxy-11-methoxy-16,18-dioxo-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,9,11,13(17)-tetraen-5-yl]-6-oxo-1H-purin-9-ium-9-yl]-3-butanoyloxyoxolan-2-yl]methyl butanoate](/img/structure/B569426.png)



![1H-3,7-Methano[1,2]diazeto[3,4-f]benzimidazole](/img/structure/B569432.png)
![2-(Pyridin-4-YL)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B569434.png)
![methyl (Z)-7-[(1R,2R,3S,5S)-2-[(E,3R)-3-(2,3-dihydro-1H-inden-2-yl)-3-hydroxyprop-1-enyl]-3-fluoro-5-hydroxycyclopentyl]hept-5-enoate](/img/structure/B569435.png)

